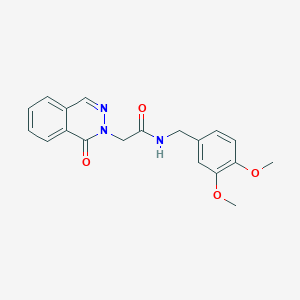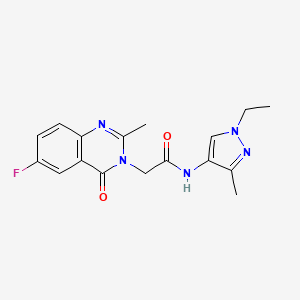
N-(3,4-dimethoxybenzyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
N-(3,4-dimethoxybenzyl): This part of the compound contains a benzyl group substituted with two methoxy (OCH₃) groups at positions 3 and 4.
2-(1-oxophthalazin-2(1H)-yl)acetamide: Here, we have an acetamide group attached to a phthalazinone ring system. The phthalazinone ring contains a ketone group (1-oxo) at position 2.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production typically employs continuous-flow processes or batch reactions. Optimization of reaction conditions, solvent choice, and catalysts ensures high yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The benzyl group can undergo oxidation to form the corresponding benzoic acid derivative.
Reduction: Reduction of the ketone group in the phthalazinone ring may yield a dihydrophthalazinone.
Substitution: The compound can participate in nucleophilic substitution reactions at the acetamide nitrogen or the benzyl carbon.
Common Reagents and Conditions:
- Oxidation: 3,4-dimethoxybenzoic acid.
- Reduction: Dihydrophthalazinone.
- Substitution: Various N-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).
Medicine: Explored as a lead compound for drug development.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
Targets: The compound likely interacts with cellular receptors, enzymes, or proteins.
Pathways: Further research is needed to elucidate specific pathways affected by N-(3,4-dimethoxybenzyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide.
Comparison with Similar Compounds
Unique Features: Its combination of benzyl, acetamide, and phthalazinone moieties sets it apart.
Similar Compounds: Related compounds include benzylacetamides, phthalazinones, and benzyl-substituted heterocycles.
Properties
Molecular Formula |
C19H19N3O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C19H19N3O4/c1-25-16-8-7-13(9-17(16)26-2)10-20-18(23)12-22-19(24)15-6-4-3-5-14(15)11-21-22/h3-9,11H,10,12H2,1-2H3,(H,20,23) |
InChI Key |
UBAILXIGYWWHEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3C=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10995560.png)
![N-(1,3-benzothiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10995567.png)
![Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10995568.png)
![2-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10995573.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B10995576.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B10995584.png)

![N-(2-methyl-1H-benzimidazol-6-yl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10995613.png)
![5-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10995619.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide](/img/structure/B10995623.png)
![methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10995632.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B10995646.png)

